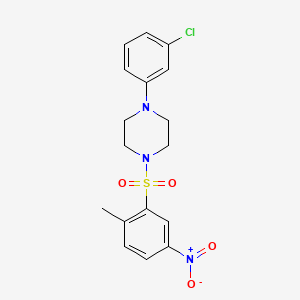
1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness,
Actividad Biológica
1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular signaling modulation. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chlorophenyl group and a nitrobenzenesulfonyl moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C14H15ClN2O4S
- Molecular Weight : 344.80 g/mol
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this class of compounds can inhibit the proliferation of cancer cells by disrupting critical signaling pathways involved in cell growth and survival. For instance, inhibition of histone deacetylases (HDACs) has been linked to antiproliferative effects in melanoma cells .
- Induction of Apoptosis : Some derivatives have been reported to trigger apoptotic pathways in tumor cells, leading to increased cell death. This is often mediated by the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
The biological activity of this compound has been assessed using various in vitro assays. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A2058 Melanoma | 0.58 | HDAC inhibition, apoptosis induction |
| Study B | HeLa Cells | 1.5 | Cell cycle arrest |
| Study C | MDA-MB-231 Breast | 0.75 | Inhibition of ERK/AKT signaling |
Case Studies
- Antiproliferative Effects on Melanoma Cells : In a study involving A2058 melanoma cells, this compound demonstrated significant antiproliferative activity with an IC50 value of 0.58 µM. The compound was found to inhibit the activation of key survival pathways, including ERK and AKT, suggesting a mechanism related to HDAC inhibition .
- Impact on Breast Cancer Cells : Another investigation focused on MDA-MB-231 breast cancer cells, where the compound exhibited an IC50 value of 0.75 µM. The study highlighted its ability to induce cell cycle arrest and apoptosis through the modulation of pro-apoptotic factors, confirming its potential as an anticancer agent .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-5-6-16(21(22)23)12-17(13)26(24,25)20-9-7-19(8-10-20)15-4-2-3-14(18)11-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDQURXOOJQSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














